N-(2-氯苄基)-3-氧代丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

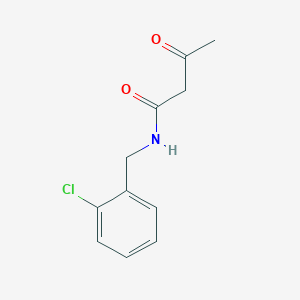

N-(2-Chlorobenzyl)-3-oxobutanamide is a chemical compound that belongs to the class of N-aryl-2-chloro-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to the nitrogen atom of the amide group, a chloro substituent on the benzyl ring, and a 3-oxobutanamide moiety. The structure and properties of similar compounds have been extensively studied, providing insights into their molecular interactions, crystal packing, and potential applications in various fields.

Synthesis Analysis

The synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide and related compounds typically involves the formation of the amide bond between the corresponding acid and amine precursors. Although the specific synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These methods allow for the confirmation of the chemical structure and the purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Chlorobenzyl)-3-oxobutanamide has been optimized using semi-empirical methods such as AM1 and PM6, as well as hybrid-DFT calculations . The optimized geometries are compared with experimental X-ray diffraction data to ensure accuracy. These studies reveal the conformational aspects of the molecules and the role of different atoms in crystal packing interactions. For instance, the involvement of oxygen and chlorine atoms in the crystal packing interactions has been highlighted .

Chemical Reactions Analysis

The chemical reactivity of N-(2-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The intramolecular charge transfer interactions and the aromaticity of the phenyl ring are important factors that influence the reactivity . Additionally, the presence of the chloro substituent may make the compound susceptible to nucleophilic substitution reactions. However, specific reactions involving N-(2-Chlorobenzyl)-3-oxobutanamide are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Chlorobenzyl)-3-oxobutanamide can be deduced from the studies on related compounds. For example, the intermolecular hydrogen bonding patterns in the solid state and their disruption in solution have been observed . The electronic properties, such as excitation energies, oscillator strengths, and dipole moments, have been computed using TDDFT-B3LYP methodology, providing insights into the optical properties of these compounds . Additionally, the NBO and NLO properties have been investigated, suggesting potential applications in materials science .

科学研究应用

1. Antimicrobial Applications

- Summary of Application: N-(2-Chlorobenzyl)-substituted hydroxamate, produced by hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis .

- Methods of Application: The compound’s inhibitory effect was determined using a spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .

- Results or Outcomes: The compound demonstrated an IC50 value of 1.0 μM, indicating its potent inhibitory effect. It also inhibited the growth of Haemophilus influenzae .

2. Breaking Antimicrobial Resistance

- Summary of Application: The compound, referred to as ‘compound 12’, is a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms .

- Methods of Application: The function of the DSB system was chemically inhibited using this molecule .

- Results or Outcomes: The disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants. In particular, impairing DsbA-mediated disulfide bond formation incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes .

3. Pesticide Applications

安全和危害

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHUNKNCNYKDIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355645 |

Source

|

| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-3-oxobutanamide | |

CAS RN |

331713-76-9 |

Source

|

| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)